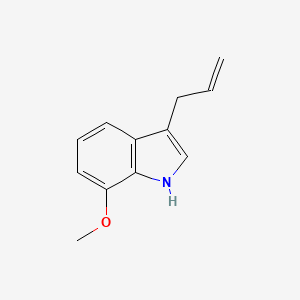

3-Allyl-7-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-methoxy-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13NO/c1-3-5-9-8-13-12-10(9)6-4-7-11(12)14-2/h3-4,6-8,13H,1,5H2,2H3 |

InChI Key |

OVKFLPFQMFNDPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC=C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Allyl 7 Methoxy 1h Indole

Electrophilic Substitution Reactivity of Methoxy-Activated Indoles

The indole (B1671886) ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. The presence of a methoxy (B1213986) group further enhances this reactivity. chim.it Methoxy-activated indoles are valuable scaffolds in the synthesis of many natural products and pharmacologically active compounds. chim.it

The general reactivity of the indole core typically favors electrophilic attack at the C3-position. chim.it However, in 3-Allyl-7-methoxy-1H-indole, this position is already substituted. The methoxy group at the 7-position increases the electron density of the indole ring through resonance, making it more prone to electrophilic attack. smolecule.com

The regioselectivity of electrophilic substitution on the this compound ring is a result of the interplay between the electronic effects of the methoxy group and the steric hindrance posed by both the methoxy and allyl groups. The methoxy group at position 7 directs electrophilic attack primarily to the C2 and C3 positions due to the stability of the resulting intermediates. smolecule.com With the C3 position occupied by the allyl group, electrophilic substitution is anticipated to occur preferentially at the C2 position. However, the 7-methoxy group may also exert steric hindrance on adjacent positions, potentially influencing the reaction outcome.

In related methoxy-activated indole systems, electrophilic substitution reactions such as nitration, acylation, and halogenation are common. smolecule.com For instance, in 7-methoxyindoles, electrophilic attack is favored at the C3 and C2 positions. smolecule.com The presence of the C3-allyl group in this compound would therefore likely direct incoming electrophiles to the C2 position, provided that steric hindrance is not prohibitive.

| Substituent | Position | Effect on Electrophilic Substitution |

| Methoxy | 7 | Electron-donating, activates the ring, directs to C2/C3. smolecule.com |

| Allyl | 3 | Occupies the most reactive position, directs to C2. |

| Methoxy | 7 | Can cause steric hindrance at adjacent positions. |

Reactions Involving the Allyl Moiety

The allyl group at the C3-position provides a secondary site for a variety of chemical transformations, adding to the synthetic versatility of this compound.

The allyl group of 3-allyl-indole derivatives can undergo both oxidation and reduction reactions. Oxidation of the allyl group can lead to the formation of various carbonyl compounds, depending on the oxidizing agent employed. Common oxidizing agents used for similar compounds include potassium permanganate (B83412) and chromium trioxide.

Conversely, the double bond of the allyl group can be reduced. Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These transformations allow for the conversion of the allyl group into other functional moieties, further expanding the synthetic utility of the parent molecule.

The allyl group of 3-allylindoles can participate in various cyclization reactions, leading to the formation of fused-ring systems. Palladium-catalyzed intramolecular reactions of 3-alkenylindoles can yield carbocyclic five-membered ring-fused products. beilstein-journals.org Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations are known to produce cyclohepta[b]indoles, which are core structures in many bioactive natural products. nih.gov

Furthermore, palladium-catalyzed cyclization can also be used to construct seven-membered rings fused to the indole core. beilstein-journals.org Another notable transformation is the synthesis of 3-sulfonyl indoles through a cyclization process that involves the migration of an allyl group. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Source |

| Intramolecular Alkenylation | Pd(II) catalyst, O₂ oxidant | Carbocyclic 5-membered ring-fused indoles | beilstein-journals.org |

| Dearomative (4+3) Cycloaddition | Oxyallyl cations | Cyclohepta[b]indoles | nih.gov |

| Oxidative Heck Cyclization | PdCl₂(MeCN)₂, 1,4-benzoquinone | Azepinoindoles (seven-membered rings) | beilstein-journals.org |

| Cyclization with Allyl Migration | - | 3-Sulfonyl indoles | researchgate.net |

Rearrangement Processes in Allylindole Systems

Rearrangement reactions are a key feature of the chemistry of allylindoles, often proceeding under acidic conditions.

Studies on 3-alkyl-1-allylindoles have shown that in the presence of acid, the allyl group can migrate from the nitrogen atom (position 1) to the C2 position of the indole nucleus. rsc.orgresearchgate.net This rearrangement can occur with a partial allylic inversion. rsc.org For example, the aluminum chloride-catalyzed rearrangement of 1-allylindole has been shown to produce 3-allylindole. oup.com This type of rearrangement is considered a model for the biogenesis of echinulin-type compounds. rsc.orgresearchgate.net The mechanism of this reaction has been demonstrated to be intramolecular. researchgate.net While this compound is not a 1-allylindole, this reactivity highlights the propensity of the allyl group to migrate within the indole system under acidic conditions.

Derivatization and Further Functionalization of this compound

The derivatization of this compound allows for the introduction of new functional groups and the construction of more complex molecular architectures. These transformations can be broadly categorized into the functionalization of the indole ring itself and the elaboration of the molecule into complex heterocyclic systems.

With the C3 position occupied, the reactivity of the indole core is redirected towards the C2 position of the pyrrole (B145914) ring and the C4, C5, and C6 positions of the benzene (B151609) ring. The electronic influence of the C7-methoxy group plays a significant role in directing these functionalizations.

Functionalization at the C2 Position: The C2 position is the most nucleophilic site after C3 in an indole ring. chim.it Functionalization at C2 is often achieved when C3 is substituted. chim.it One common strategy is directed metalation, where the indole nitrogen is first protected and then treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to achieve selective deprotonation at C2, followed by quenching with an electrophile. arkat-usa.org For 7-methoxyindole (B1360046) derivatives, N-protection with groups like phenylsulfonyl can effectively direct lithiation to the C2 position. core.ac.uk

Another approach involves the rearrangement of groups from C3 to C2. Under certain Lewis acidic conditions, substituents such as allyl groups can migrate from the C3 to the C2 position, allowing for the synthesis of 2-substituted indoles from their 3-substituted precursors. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Directed C2-Lithiation | 1. N-protection (e.g., Phenylsulfonyl chloride) 2. n-BuLi or LDA, THF, -78 °C 3. Electrophile (E+) | N-Protected 2-E-3-allyl-7-methoxy-1H-indole | The N-protecting group is crucial for directing the metalation to C2. core.ac.ukbaranlab.org |

| C3 to C2 Migration | Lewis Acid (e.g., EtAlCl₂) in CH₂Cl₂ | 2-Allyl-7-methoxy-1H-indole derivative | This process involves an alkylative dearomatization–cyclization/migration/rearomatization sequence. beilstein-journals.org |

| Cobalt-Catalyzed C2-Alkynylation | Cp*Co(III) catalyst, hypervalent iodine-alkyne reagent | N-Protected 2-alkynyl-3-allyl-7-methoxy-1H-indole | Requires an N-protecting group (e.g., pyrimidyl) which can be subsequently removed. acs.org |

Functionalization at the Benzene Ring (C4, C5, C6): The functionalization of the carbocyclic part of the indole is generally more challenging than that of the pyrrole ring. nih.gov The C7-methoxy group is an ortho-, para-director, activating the C6 and C4 positions towards electrophilic aromatic substitution. The C5 position is less activated.

C6-Functionalization: Due to the strong para-directing effect of the C7-methoxy group, the C6 position is expected to be the most reactive site for electrophilic substitution. Reactions like halogenation (e.g., with N-Bromosuccinimide, NBS) would preferentially occur at this position.

C4-Functionalization: The C4 position is also activated by the C7-methoxy group (ortho-position). Directed C-H activation has emerged as a powerful tool for functionalizing this site. nih.govnih.gov These methods often employ a removable directing group installed at the indole nitrogen or the C3 position to guide a transition metal catalyst (e.g., Palladium) to the C4-H bond. nih.govresearchgate.net While the existing C3-allyl group is not a classical directing group, specific catalytic systems could potentially enable C4 functionalization. Directed ortho-metalation strategies can also target the C4 position, though selectivity between C4 and C6 can be an issue.

C5-Functionalization: The C5 position is the least electronically activated position on the benzene ring of 7-methoxyindole. Functionalization at this site is less common and typically requires specialized strategies, such as using a directing group that specifically favors this position. researchgate.net

| Position | Reaction Type | Reagents and Conditions | Expected Product | Notes |

| C6 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂ | 6-Bromo-3-allyl-7-methoxy-1H-indole | The C7-methoxy group strongly activates the para-position (C6) for electrophilic attack. |

| C4 | Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 4-Aryl-3-allyl-7-methoxy-1H-indole | Typically requires a directing group on the indole nitrogen to achieve high regioselectivity. nih.govnih.gov |

| C4/C6 | Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Mixture of 4- and 6-acylated products | Reaction may yield a mixture of isomers due to activation at both ortho and para positions. |

The this compound scaffold is a valuable precursor for synthesizing more complex, multi-cyclic heterocyclic systems, which are prominent in natural products and pharmacologically active molecules. chim.itrsc.org The allyl group at C3 is a particularly useful functional handle for intramolecular cyclization reactions.

Intramolecular Cyclizations via the Allyl Group: Palladium-catalyzed reactions are widely employed to construct new rings using the C3-allyl group. For example, an intramolecular Heck-type reaction can be used to form a new six-membered ring. If an appropriate functional group is present at the C2 or C4 position, the allyl group can cyclize onto it. For instance, the reaction of a 7-bromoindole (B1273607) with allyl bromide, followed by a palladium-catalyzed cyclization, is a known method for producing pyrroloquinolines. chim.it A similar strategy applied to an appropriately functionalized this compound could lead to the formation of carbazole (B46965) or carboline-type structures.

Cycloaddition Reactions: The indole ring itself can participate in cycloaddition reactions. An Iridium-catalyzed asymmetric [4+3] cycloaddition involving a 4-indolyl allylic alcohol and an azomethine ylide has been shown to produce complex azepino[3,4,5-cd]indoles. beilstein-journals.org Starting from this compound, functionalization at the C4 position to introduce an allylic alcohol moiety would create a substrate for such transformations, leading to polycyclic alkaloids.

Fischer Indole Synthesis and Related Annulations: While not a direct transformation of the title compound, it is pertinent to mention that complex indole alkaloids are often built using methods like the Fischer indole synthesis, where a functionalized phenylhydrazine (B124118) is condensed with a ketone or aldehyde. rsc.org The resulting indole, which could be a 3-allyl-7-methoxy-indole derivative, is then subjected to further cyclizations to build the final complex heterocyclic system, such as in the synthesis of communesin alkaloids. rsc.org

| Reaction Type | Key Transformation | Resulting Heterocycle | Example Precursor/Conditions |

| Intramolecular Heck Cyclization | Pd-catalyzed cyclization of the allyl group onto the indole ring | Tetrahydrocarbazole derivatives | A C2- or N-tethered halide or triflate on the allyl chain; Pd(OAc)₂, PPh₃, base. |

| Pictet-Spengler Reaction | Cyclization of a C4-ethanamine moiety onto the C3 position | Azepino[3,4,5-cd]indoles | Requires prior functionalization of the C4 position to introduce an aminoethyl side chain. beilstein-journals.org |

| [4+3] Cycloaddition | Iridium-catalyzed reaction of a C4-allylic alcohol with an imine | Azepino[3,4,5-cd]indoles | Requires prior functionalization of the C4 position. beilstein-journals.org |

| Oxidative Cyclization | Oxidation of the allyl group and subsequent cyclization | Spiro-oxindoles or other fused systems | Oxidation (e.g., with OsO₄, then NaIO₄) to form an aldehyde, followed by intramolecular aldol (B89426) or related cyclization. |

Applications of 3 Allyl 7 Methoxy 1h Indole in Organic Synthesis

As a Versatile Building Block in Synthetic Organic Chemistry

The indole (B1671886) scaffold is a privileged structure in drug discovery and natural product chemistry. researchgate.netresearchgate.net The substituents on 3-Allyl-7-methoxy-1H-indole offer multiple points for chemical modification, making it a potentially versatile building block. The electron-donating 7-methoxy group can influence the regioselectivity of electrophilic substitution reactions on the indole ring. chim.itdergipark.org.tr In methoxy-activated indoles, normally less reactive positions can become susceptible to functionalization. dergipark.org.tr

The C3-allyl group is particularly significant. The allylic double bond can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. For instance, palladium-catalyzed reactions are commonly used for the allylation of indoles and subsequent manipulations. nih.gov The presence of the allyl group at the C3 position allows for the construction of a quaternary carbon center, a challenging synthetic task that provides entry into a diverse family of indole alkaloids. nih.gov

Table 1: Potential Reactions at the Allyl Group of this compound

| Reaction Type | Potential Reagents | Potential Product Type |

|---|---|---|

| Oxidation | OsO₄, NaIO₄; O₃, DMS | Indole-3-acetaldehyde |

| Hydroboration-Oxidation | BH₃·THF; H₂O₂, NaOH | 3-(3-Hydroxypropyl)indole |

| Epoxidation | mCPBA | 3-(Oxiran-2-ylmethyl)indole |

Role in the Total Synthesis of Natural Products

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.govrsc.org Methoxy-substituted indoles are common precursors in the synthesis of these complex molecules. chim.itnih.gov

Contribution to Complex Indole Alkaloid Synthesis

While no specific total syntheses employing This compound are documented, its structure is analogous to intermediates used in the synthesis of various indole alkaloids. nih.govnih.gov The allyl group at C3 is a key handle for elaborating the complex ring systems found in alkaloids like the sarpagine (B1680780) and ajmaline (B190527) families. nih.gov For example, the synthesis of certain alkaloids involves the strategic cleavage of the allyl double bond to an aldehyde, which can then participate in cyclization reactions to form new rings.

The 7-methoxy group is also a feature of several natural indole alkaloids and can be a crucial element for their biological activity or a handle for further functionalization, such as demethylation to a phenol. The synthesis of ring-A oxygenated sarpagine indole alkaloids, for instance, often starts from methoxy-substituted tryptophan derivatives. nih.gov

Precursor for Tryptamine (B22526) Derivatives

Tryptamines are a class of compounds characterized by an indole skeleton with an ethylamine (B1201723) side chain at the C3 position. Many tryptamines are neurotransmitters and have significant neuropharmacological effects. google.comThis compound is a logical precursor for the synthesis of C7-methoxy-substituted tryptamines.

A common synthetic route would involve the oxidative cleavage of the allyl group's double bond to yield a 7-methoxy-indole-3-acetaldehyde intermediate. This aldehyde can then be converted to the corresponding tryptamine derivative through reductive amination. rsc.org This two-step sequence provides a straightforward method for accessing tryptamines with various N-substituents.

A general patent describes a method for producing tryptamine derivatives from various indole compounds, highlighting the importance of this class of molecules. google.com Another patent details the synthesis of various allyl tryptamines, underscoring the interest in this specific structural motif. google.com

Table 2: Hypothetical Synthesis of a Tryptamine Derivative

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Ozonolysis of This compound | 7-Methoxy-1H-indole-3-acetaldehyde |

Development of Novel Indole Scaffolds

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. researchgate.net The development of novel synthetic methods to create diverse indole-based structures is an active area of research. nih.govub.edu

This compound can serve as a starting point for creating new and complex heterocyclic systems. The reactivity of the allyl group and the indole nucleus can be harnessed to construct fused-ring systems or other elaborate molecular architectures. For example, intramolecular cyclization reactions involving the allyl group and another functional group introduced elsewhere on the indole ring could lead to novel polycyclic indole scaffolds. The development of such diverse molecular scaffolds is crucial for lead-oriented synthesis in drug discovery programs.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Allyl-7-methoxy-1H-indole in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) are anticipated for the distinct protons in the molecule. The aromatic protons on the indole (B1671886) ring, the protons of the allyl group, and the methoxy (B1213986) group protons would each appear in characteristic regions of the spectrum. For comparison, in the related compound 1-allyl-1H-indole-3-carbaldehyde, the allyl protons exhibit signals between δ 5.17 and 6.07 ppm, while the aromatic protons are found between δ 7.32 and 8.32 ppm rsc.org. For this compound, the methoxy group protons would be expected to appear as a sharp singlet, typically around δ 3.9-4.0 ppm, similar to what is observed in other methoxy-substituted indoles clockss.org.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbons of the indole core, the allyl group, and the methoxy group. In the analogous compound 3-allyl-1H-indole, the allyl carbons appear at approximately δ 30.1, 115.6, and 136.5 ppm. For this compound, the electron-donating methoxy group would influence the chemical shifts of the adjacent aromatic carbons. The carbon of the methoxy group itself is typically observed around 55-60 ppm clockss.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning these proton and carbon signals and confirming the connectivity between the allyl group and the C3 position of the indole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on analogous compounds and may not represent experimentally verified data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 7.9 - 8.1 | broad singlet | - |

| H-2 | 6.9 - 7.1 | singlet | - |

| H-4 | 7.0 - 7.2 | doublet | ~ 8.0 |

| H-5 | 6.9 - 7.0 | triplet | ~ 7.8 |

| H-6 | 6.6 - 6.7 | doublet | ~ 7.6 |

| -OCH₃ | 3.9 - 4.0 | singlet | - |

| Allyl -CH₂- | 3.4 - 3.6 | doublet | ~ 6.5 |

| Allyl -CH= | 5.9 - 6.1 | multiplet | - |

| Allyl =CH₂ | 5.0 - 5.2 | multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on analogous compounds and may not represent experimentally verified data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 122 - 124 |

| C-3 | 113 - 115 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 120 - 121 |

| C-6 | 110 - 112 |

| C-7 | 146 - 148 |

| C-7a | 129 - 131 |

| -OCH₃ | 55 - 56 |

| Allyl -CH₂- | 29 - 31 |

| Allyl -CH= | 136 - 138 |

| Allyl =CH₂ | 115 - 117 |

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides a highly accurate mass measurement, which can confirm the molecular formula, C₁₂H₁₃NO.

For instance, in the ESI-MS spectrum of the related compound 1-allyl-1H-indole-3-carbaldehyde, the protonated molecular ion [M+H]⁺ is observed at m/z 186 rsc.org. Similarly, for this compound (molecular weight: 187.24 g/mol ), the HRMS spectrum would be expected to show a prominent [M+H]⁺ ion at approximately m/z 188.1070. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for indole derivatives may include the loss of the allyl group or other characteristic cleavages of the indole ring, which helps to confirm the proposed structure. Commercial suppliers of this compound indicate the availability of LC-MS (Liquid Chromatography-Mass Spectrometry) data, which couples the separation power of HPLC with mass analysis, providing a powerful tool for both identification and purity assessment bldpharm.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum would be expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp peak in the range of 3300-3500 cm⁻¹. Other significant absorptions would include C-H stretches from the aromatic and allyl groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring and the allyl group (around 1450-1620 cm⁻¹), and the characteristic C-O stretching of the aryl ether in the methoxy group (around 1200-1275 cm⁻¹) dergipark.org.tr.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore. In a solvent like ethanol (B145695) or methanol, indole and its derivatives typically exhibit two main absorption bands. For this compound, these would arise from the π-π* transitions within the conjugated indole system. The presence of the methoxy and allyl substituents can cause shifts in the absorption maxima (λ_max) compared to the parent indole molecule. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving the indole chromophore acs.org.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound (Note: These are expected values based on general spectroscopic principles and data from similar compounds.)

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch | 3300 - 3500 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 2960 |

| IR | C=C Stretch (Aromatic/Allyl) | 1450 - 1620 |

| IR | C-O Stretch (Aryl Ether) | 1200 - 1275 |

| UV-Vis | π-π* Transition | ~220 nm and ~280 nm |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. This technique could provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the allyl group relative to the indole ring.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. However, crystallographic studies on closely related indole derivatives have been crucial for confirming their structures and stereochemistry where applicable nih.govmdpi.com. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity and planarity of the indole system and the substitution pattern, thus providing the absolute proof of its chemical identity.

Theoretical and Computational Investigations of 3 Allyl 7 Methoxy 1h Indole

Mechanistic Studies of Synthetic Reactions

The synthesis of 3-Allyl-7-methoxy-1H-indole can be achieved through various synthetic routes, with the most common being the direct functionalization of the 7-methoxy-1H-indole core. Mechanistic studies, often supported by computational modeling, are crucial for understanding the reaction pathways, optimizing conditions, and controlling regioselectivity.

The direct C3-allylation of 7-methoxy-1H-indole is a prominent method for synthesizing the title compound. This reaction is an electrophilic substitution where the electron-rich indole (B1671886) nucleus, particularly at the C3 position, attacks an electrophilic allyl source. The mechanism, including the nature of intermediates and transition states, can vary significantly depending on the specific reagents and catalysts employed.

Transition-Metal-Catalyzed Allylation: Transition metals like palladium and iridium are frequently used to catalyze the allylation of indoles, offering high regioselectivity for the C3 position. whiterose.ac.uk In a typical palladium-catalyzed cycle, an active Pd(0) species reacts with an allyl source (e.g., allyl carbonate or allyl halide) to form a π-allyl-palladium(II) complex. This complex is the key electrophilic intermediate that is subsequently attacked by the nucleophilic indole.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways. For iridium-catalyzed C2-allylation of 3-substituted indoles, DFT calculations have shown that the reaction proceeds via a direct C2 attack on a π-allyl-iridium complex, which is energetically favored over a C3-allylation followed by migration. whiterose.ac.uk A similar approach can be extrapolated for C3-allylation, where the direct attack of the indole C3-position on the π-allyl metal complex is the key step. The transition state for this step involves the formation of the new C-C bond, and its energy determines the reaction rate and selectivity.

Acid-Catalyzed Allylation: Alternatively, the reaction can be promoted by Brønsted or Lewis acids. Under acidic conditions, the indole ring can be protonated at the C3 position to form a highly electrophilic indoleninium ion intermediate. nih.govrsc.org This intermediate then reacts with a nucleophilic allyl source, such as an allylboronic acid or allylsilane. DFT calculations support the involvement of an indolenine intermediate in branch-selective allylations. nih.govrsc.org For reactions involving allylboronic acids, a six-membered, chair-like Zimmerman-Traxler transition state has been proposed and corroborated by DFT, which helps to explain the stereoselectivity of the process. nih.govnih.gov

nih.govnih.gov-Sigmatropic Rearrangement: An alternative synthetic strategy involves a nih.govnih.gov-sigmatropic rearrangement, such as the Claisen rearrangement. This route would not start with the pre-formed indole ring but could involve the rearrangement of an allyl aryl ether, followed by cyclization to construct the indole nucleus. The synthesis of polysubstituted indoles has been reported based on the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. ic.ac.uk It is measured by comparing the reaction rates of substrates containing different isotopes, most commonly hydrogen (¹H) and deuterium (B1214612) (²H). While no specific KIE studies have been published for the synthesis of this compound, we can hypothesize its application based on plausible mechanisms.

For a direct C3-allylation that proceeds via C-H activation, replacing the hydrogen at the C3 position of 7-methoxy-1H-indole with deuterium would allow for the determination of a primary KIE.

Primary KIE (kH/kD > 1): If the cleavage of the C3-H bond is the rate-determining step, a significant primary KIE would be observed. For instance, in related palladium-catalyzed oxidative Heck reactions of indoles, a KIE of approximately 3.5 was observed when the C2-H was replaced with deuterium, indicating that C-H bond cleavage is indeed a rate-limiting event. rsc.org A similar result would be expected for C3-allylation if C-H activation is the RDS.

No Primary KIE (kH/kD ≈ 1): If the observed KIE is close to unity, it would suggest that the C3-H bond cleavage occurs in a fast step after the rate-determining step. In this scenario, the formation of the π-allyl complex or the subsequent reductive elimination could be rate-limiting instead.

Secondary KIEs could also provide insight into changes in the hybridization of the C3 carbon in the transition state. An inverse secondary KIE (kH/kD < 1) might be observed if the C3 carbon changes from sp² to sp³ hybridization in the RDS, which is typical for addition reactions.

The table below summarizes the potential mechanistic insights that could be gained from KIE studies on the C3-allylation of 7-methoxy-1H-indole.

| Potential Rate-Determining Step (RDS) | Expected Primary KIE (kH/kD) at C3 | Mechanistic Implication |

|---|---|---|

| C-H Bond Activation/Cleavage | > 1 (Significant) | The C-H bond at the C3 position is broken in the slowest step of the reaction. rsc.orgacs.org |

| Formation of π-allyl Metal Complex | ≈ 1 | The C-H bond is not broken in the RDS. The reaction rate is limited by the formation of the active electrophile. |

| Nucleophilic Attack of Indole on Allyl Complex | ≈ 1 (or small secondary KIE) | The C-H bond is not broken in the RDS. The formation of the new C-C bond is the slowest step. |

| Reductive Elimination | ≈ 1 | The C-H bond is not broken in the RDS. The final step of catalyst regeneration is rate-limiting. |

Electronic Structure and Reactivity Predictions

The reactivity of this compound is governed by the electronic properties of the indole scaffold and the influence of its substituents. Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netchemrxiv.org

The indole ring system is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, increasing its aromaticity and nucleophilicity, especially at the C3 position. The substituents on the this compound molecule further modulate this inherent reactivity.

3-Allyl Group (-CH₂CH=CH₂): The allyl group at the C3 position is a weak activating group. It can donate electron density through hyperconjugation. Since the most nucleophilic C3 position is already substituted, this group primarily exerts a steric influence on the neighboring C2 and N1 positions.

Pyrrole (B145914) Nitrogen (N-H): The acidic proton on the indole nitrogen can be removed by a base, generating a highly nucleophilic indolyl anion. This anion can then participate in N-alkylation or other nucleophilic reactions.

The combination of these features predicts that further electrophilic substitution on this compound would likely occur at the C2, C4, or C6 positions of the indole ring. The precise location would depend on the reaction conditions and the nature of the electrophile, guided by the combined directing effects of the methoxy (B1213986) and allyl groups. DFT calculations of the molecule's electrostatic potential map would reveal the most electron-rich sites, confirming the predicted sites of electrophilic attack.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | C7 | Strongly Electron-Donating (+M, -I) | Increases overall electron density and nucleophilicity of the indole ring. researchgate.net |

| Allyl (-CH₂CH=CH₂) | C3 | Weakly Electron-Donating (Hyperconjugation) | Blocks the most reactive C3 position; provides steric influence at C2 and N1. |

| Pyrrole Amine (N-H) | N1 | Electron-Donating (delocalization of lone pair) | Crucial for the high nucleophilicity of the pyrrole ring, especially at C3. Provides a site for deprotonation to form a potent nucleophile. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govmdpi.com Consequently, this compound serves as a valuable starting point for drug discovery efforts. Theoretical and computational methods like QSAR and SBDD are indispensable tools for transforming a lead compound into a potent and selective drug candidate. jocpr.comresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com SBDD, on the other hand, utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design ligands with high affinity and selectivity. researchgate.net

Starting with this compound as a hit or lead compound, QSAR and SBDD methodologies guide the systematic modification of the molecule to enhance its biological activity.

QSAR-Based Design: A QSAR study would begin with the synthesis of a library of analogs of this compound. Modifications would be made at specific positions to explore the chemical space around the core scaffold. For each analog, molecular descriptors representing physicochemical properties (e.g., hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)) would be calculated. nih.gov These descriptors are then correlated with the measured biological activity (e.g., IC₅₀) using statistical methods to build a QSAR model. mdpi.com This model can then predict the activity of unsynthesized compounds, prioritizing the synthesis of the most promising candidates.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is available, SBDD offers a more rational approach. This compound would be computationally docked into the target's binding site. The resulting binding pose would reveal key interactions:

Hydrogen Bonding: The indole N-H group is a potential hydrogen bond donor.

Hydrophobic Interactions: The allyl group and the aromatic rings can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Polar Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Based on this structural information, modifications can be designed to optimize these interactions. For example, if the binding pocket contains an unfulfilled hydrogen bond acceptor, the 7-methoxy group could be replaced by a 7-hydroxy group to act as a donor. If there is a large, unoccupied hydrophobic pocket adjacent to the allyl group, the chain could be extended or replaced with a bulkier group like a benzyl (B1604629) or cyclohexyl moiety to improve hydrophobic packing and affinity.

The following table provides hypothetical examples of ligand optimization based on SBDD principles.

| Initial Group | Position | Proposed Modification | Design Rationale (Hypothetical) |

|---|---|---|---|

| 3-Allyl | C3 | Propargyl or Propyl group | To probe for π-π stacking (propargyl) or purely hydrophobic interactions (propyl) in the binding pocket. |

| 3-Allyl | C3 | (CH₂)n-Phenyl | To introduce a larger aromatic group to engage in π-stacking with Phe, Tyr, or Trp residues. |

| 7-Methoxy | C7 | 7-Hydroxy (-OH) | To introduce a hydrogen bond donor to interact with a nearby acceptor (e.g., Asp, Glu, or a backbone carbonyl). |

| 7-Methoxy | C7 | 7-Trifluoromethoxy (-OCF₃) | To modulate electronic properties and improve metabolic stability or membrane permeability. |

| 1-H (Amine) | N1 | 1-Methyl (-CH₃) | To remove hydrogen bond donor capability and increase lipophilicity, if the H-bond is detrimental to binding. |

By iteratively applying these computational design principles, synthesizing the proposed compounds, and evaluating their biological activity, a potent and optimized drug candidate based on the this compound scaffold can be developed.

Biological Research and Structure Activity Relationships of Indole Derivatives

General Biological Activities of Indole (B1671886) Scaffolds

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged framework in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activity. bohrium.commdpi.comrjpn.org Indole derivatives are known to mimic peptide structures and can bind reversibly to a variety of enzymes, which allows for the development of novel drugs with distinct mechanisms of action. researchgate.net

The range of pharmacological activities associated with the indole nucleus is extensive, encompassing:

Anticancer Activity : Indole derivatives are widely investigated for their potential in cancer treatment, acting through various mechanisms. researchgate.netnih.govnrfhh.com

Anti-inflammatory Activity : Compounds such as indomethacin, which contains an indole core, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Newer derivatives modulate key inflammatory pathways like NF-κB and COX-2. nih.gov

Antimicrobial and Antifungal Activity : Many indole derivatives have demonstrated the ability to inhibit the growth of various bacteria and fungi. rjpn.orgresearchgate.net

Antiviral Activity : The indole scaffold is a component of compounds that show activity against a range of viruses, including HIV. rjpn.orgnih.gov

Neuroprotective and Antidepressant Activity : Due to its structural similarity to neurotransmitters like serotonin (B10506), the indole nucleus is a key component in the development of drugs for neurological and psychiatric disorders. chim.itmdpi.com

Antioxidant Activity : Several indole derivatives have been identified as potent antioxidants. nih.govnih.gov

Antidiabetic Activity : Research has explored the potential of indole compounds in managing diabetes. researchgate.netsci-hub.se

This versatility makes the indole ring system a focal point for drug discovery and development across multiple therapeutic areas. mdpi.comnrfhh.com

Molecular Mechanisms of Action

The diverse biological effects of indole derivatives are a result of their interaction with a wide array of molecular targets and cellular pathways. nrfhh.com Their ability to act via multiple mechanisms is a key feature of their pharmacological profile. researchgate.net

Modulation of Cellular Pathways (e.g., Tubulin Polymerization, Kinase Inhibition, p53 Pathway)

Tubulin Polymerization Inhibition A critical mechanism for the anticancer activity of many indole derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. dntb.gov.uanih.gov By interfering with microtubule dynamics, indole-based compounds can disrupt this process, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells. mdpi.comdntb.gov.uanih.gov Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of naturally occurring indole derivatives that function as tubulin polymerization inhibitors. mdpi.com Numerous synthetic indole derivatives have also been developed to target the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. nih.govnih.govtandfonline.com

Kinase Inhibition Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.govbenthamdirect.com Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. researchgate.netnih.gov Indole derivatives have been extensively developed as kinase inhibitors, targeting a broad spectrum of kinases including: nih.govbenthamdirect.com

Receptor Tyrosine Kinases (RTKs) such as EGFR, PDGFR, and FGFR. nih.gov

Non-receptor Tyrosine Kinases like Src family kinases. turkjps.org

Serine/Threonine Kinases such as PI3K, AKT, CDK, and PIM kinases. nih.govbenthamdirect.comresearchgate.net By blocking the activity of these enzymes, indole compounds can inhibit cancer cell proliferation and survival. researchgate.net The structural versatility of the indole core allows for modifications that can lead to potent and selective kinase inhibitors. nih.gov

p53 Pathway Modulation The p53 protein is a vital tumor suppressor that regulates DNA repair, cell cycle arrest, and apoptosis. beilstein-journals.orgmdpi.com In many cancers where p53 itself is not mutated, its function is suppressed by negative regulators, primarily the oncoprotein Murine Double Minute 2 (MDM2). beilstein-journals.orgmdpi.comtandfonline.com The interaction between p53 and MDM2 leads to the degradation of p53. A promising anticancer strategy involves disrupting this protein-protein interaction to reactivate p53's tumor-suppressive functions. beilstein-journals.orgtandfonline.com Several indole-based derivatives have been designed as small-molecule inhibitors that bind to MDM2, preventing it from interacting with p53. mdpi.comtandfonline.com This leads to an increase in p53 levels, which in turn can trigger apoptosis in cancer cells. mdpi.com This mechanism highlights the potential of indole derivatives in cancers that retain wild-type p53. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies of Indole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of indole derivatives influences their biological activity. sci-hub.sefrontiersin.org These studies reveal that modifications to the substituents on the indole moiety can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting compounds. nih.gov

Impact of Allyl and Methoxy (B1213986) Substituents on Biological Targets

The introduction of specific functional groups, such as allyl and methoxy moieties, onto the indole scaffold can profoundly alter its interaction with biological targets.

Methoxy Group: The presence of methoxy substituents on the indole ring is a common feature in many naturally occurring and synthetic bioactive compounds. chim.it A methoxy group is electron-donating, which enhances the electron-rich nature of the indole nucleus and can increase its reactivity. chim.it SAR studies have revealed several key effects of methoxy substitution:

Enhanced Anticancer Activity : Methoxy-substituted indole curcumin (B1669340) derivatives have demonstrated potent anticancer activity against various cell lines. nih.govmdpi.com

Potent Antioxidant Activity : The same methoxy-substituted derivatives also show significant antioxidant capabilities. nih.gov

Influence on Reactivity : The position of the methoxy group can accelerate certain chemical reactions, indicating its role in modulating the electronic properties of the indole ring. rsc.org

Table 1: Influence of Allyl and Methoxy Substituents on Indole Derivatives

| Substituent | General Impact on Indole Scaffold | Observed Biological Effects | Reference |

|---|---|---|---|

| Methoxy | Electron-donating, enhances ring reactivity | Potent anticancer and antioxidant activity | nih.govchim.itmdpi.comrsc.org |

| Allyl | Modifies lipophilicity and steric profile | Used in the design of anti-inflammatory agents | nih.gov |

Regiochemical Influence of Methoxy Group on Bioactivity

The position (regiochemistry) of the methoxy group on the indole ring is a critical determinant of its biological activity. Different isomers with the methoxy group at various positions can exhibit distinct pharmacological profiles.

SAR studies have highlighted the following regiochemical influences:

Position 5 : A methoxy group at the C-5 position of the indole scaffold has been associated with the upregulation of tumor suppressor genes (TSGs). mdpi.com In other instances, a 5-methoxy group was shown to be important for anti-inflammatory activity. rjpn.org

Position 7 : The presence of a halogen derivative at the C-7 position has been noted to affect cytotoxicity. mdpi.com While specific data for a 7-methoxy group is less common in the provided sources, its location on the benzene portion of the indole ring suggests it would significantly modulate the electronic and steric properties, influencing binding to various targets. chim.it

Other Positions : The location of the methoxy group can directly impact how the molecule fits into the binding pocket of a target protein. For example, in the development of tubulin inhibitors, the substitution pattern on the indole's benzene ring is crucial for activity. mdpi.com

Table 2: Regiochemical Effects of Methoxy Substitution on Indole Bioactivity

| Methoxy Position | Observed Biological Effect/Influence | Example Compound Class | Reference |

|---|---|---|---|

| C-5 | Upregulation of Tumor Suppressor Genes (TSG) | General Anticancer Indoles | mdpi.com |

| C-5 | Important for anti-inflammatory activity | Indole-based Chalcones | rjpn.org |

| C-5 & C-6 | Altered positioning may affect π-π stacking efficiency | Dimethoxy Indole Derivatives | |

| C-7 | Substituents at this position affect cytotoxicity | Halogenated Indole Derivatives | mdpi.com |

Interaction with Specific Receptor Systems (e.g., Dopamine (B1211576) Receptors, Opioid Receptors)

The structural similarity of the indole nucleus to endogenous signaling molecules allows its derivatives to interact with various neurotransmitter receptor systems.

Dopamine Receptors Certain indole derivatives have been specifically designed and synthesized to act as ligands for dopamine receptors. For example, a series of 3-phenylazepino[5,4,3-c,d]indole derivatives were developed as analogs of selective dopamine D1 receptor ligands. nih.govcapes.gov.br Binding studies confirmed that these compounds were capable of displacing radioligands from both D1 and D2 dopamine receptors, although with varying potency and selectivity. nih.govcapes.gov.br Other research has focused on creating multitarget ligands, with some indole derivatives showing nanomolar affinity for the D2 receptor, highlighting their potential in the management of disorders like major depressive disorder. mdpi.com The interaction is often governed by the spatial arrangement of substituents on the indole core, which determines how well the molecule fits into the receptor's binding site. nih.govacs.org

Opioid Receptors The indole scaffold is also found in molecules that interact with opioid receptors. Some naturally occurring indole alkaloids, such as mitragynine, are known to act as partial μ-opioid receptor agonists. nih.govfrontiersin.org Synthetic efforts have explored indole-aryl amide derivatives as potential opioid ligands. nih.gov While some of these synthetic compounds showed negligible affinity for μ- and δ-opioid receptors, others displayed moderate affinity for the κ-opioid receptor. nih.gov Further studies on different classes of indole alkaloid derivatives have identified compounds with potent opioid receptor agonistic effects. google.com Structure-activity relationship studies in this area have shown that the position of substitution on the indole moiety can be a key factor in determining whether a compound acts as a μ-opioid receptor agonist or antagonist. rsc.org However, some novel indole derivatives have been found to have minimal to no affinity for μ- and δ-opioid receptors, indicating that specific structural features are required for potent interaction. mdpi.com

Therapeutic Potential from a Mechanistic Perspective

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. rsc.org Its derivatives are of significant interest due to their wide-ranging pharmacological activities, which stem from the ability of the indole nucleus to interact with multiple biological targets. chim.itresearchgate.net The therapeutic potential of indole derivatives, including those with allyl and methoxy substitutions like 3-Allyl-7-methoxy-1H-indole, is explored through their anticancer, antimicrobial, and anti-inflammatory activities. The specific placement of functional groups, such as the methoxy group on the benzene ring and the allyl group at the C3 position, can significantly modulate the biological efficacy of the parent indole structure. chim.itnih.gov

The anticancer properties of indole derivatives have been extensively investigated. The mechanism often involves the inhibition of key cellular processes in cancer cells, such as proliferation and survival pathways, or the induction of apoptosis (programmed cell death). The electronic and steric properties of substituents on the indole ring play a crucial role in determining the cytotoxic efficacy.

Research Findings:

Methoxy-Substituted Indoles: The position of methoxy groups on the indole ring has been shown to be critical for anticancer activity. For instance, certain 3,3-diindolyl oxyindoles with methoxy substitutions at the C4, C5, and C6 positions of the indole moiety have demonstrated selective potency against prostate cancer (DU-145) cell lines. chim.it

3-Substituted Indoles: A series of newly synthesized 3-heteroarylindole derivatives were evaluated for their antitumor activity against the MCF-7 human breast carcinoma cell line. Many of these compounds exhibited moderate to high anticancer activity, with their efficacy being compared to the standard drug doxorubicin. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that substitutions at various positions on the indole ring significantly influence anticancer activity. For example, while olefin substitutions at the C3 position sometimes lead to reduced activity, the introduction of a methyl group at the N1 position of the indole can enhance cytotoxic effects substantially. nih.gov Furthermore, substitutions on phenyl groups attached to the indole core can also modulate activity; compounds with a phenyl group attached to a thiosemicarbazone moiety showed high potency against MCF-7 cells. nih.gov

Table 1: Anticancer Activity of Selected Indole Derivatives

Indole derivatives represent a promising class of antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The presence of lipophilic groups, such as an allyl substituent, may enhance the compound's ability to penetrate microbial cell walls.

Research Findings:

Activity against Resistant Strains: Certain indole derivatives have shown efficacy against drug-resistant bacteria. For example, tris(1H-indol-3-yl)methylium salts demonstrated high in vitro activity against bacteria that were either sensitive or resistant to conventional antibiotics, including multidrug-resistant clinical isolates. mdpi.com

Anti-MRSA Activity: In the search for new antimicrobials, specific 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further exploration of substitutions on the indole ring, including halogens and methoxy groups, was conducted to optimize this activity. nih.gov

Broad-Spectrum Activity: Synthetic derivatives like 3-Allyl-5,6-dimethoxy-1H-indole have been noted for their potential antimicrobial properties against various bacterial and fungal strains. The combination of the indole core with other heterocyclic systems, such as in isatin-indole hybrids, has also been explored to develop novel antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Indole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.

Research Findings:

Inhibition of Inflammatory Mediators: Various indole derivatives have been synthesized and tested for their ability to reduce inflammation. For example, novel indole-2-one and 7-aza-2-oxindole derivatives have been evaluated as anti-inflammatory agents both in vitro and in vivo.

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of indole derivatives is highly dependent on their substitution patterns. In one study, a series of indole-3-yl-acryloyl derivatives were synthesized, and SAR analysis revealed that a compound featuring a methoxy group at the ortho position and a hydroxyl group at the meta position of a phenyl ring exhibited potent anti-inflammatory activity. researchgate.net Specifically, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant activity. researchgate.net

Mechanism of Action: The anti-inflammatory effects of some indoles are attributed to their ability to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory drugs with fewer side effects.

Table 3: Anti-inflammatory Activity of Selected Indole Derivatives

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. Future research should prioritize the creation of novel and sustainable routes to 3-Allyl-7-methoxy-1H-indole, moving beyond classical methods that often suffer from harsh conditions and limited substrate scope. rug.nl

Key areas of focus should include:

Palladium-Catalyzed Cyclizations : Research into palladium-on-carbon (Pd/C) catalyzed intramolecular cyclizations of appropriately substituted anilines represents a promising green strategy. chemistryviews.org This approach offers high yields, tolerance of various functional groups, and the potential for catalyst recycling, which is both cost-effective and environmentally friendly. chemistryviews.org The development of a one-pot synthesis starting from a precursor like 2-allylaniline (B3051291) bearing a methoxy (B1213986) group would be a significant advancement.

Multicomponent Reactions (MCRs) : Innovative MCRs that assemble the indole (B1671886) core from simple, readily available starting materials in a single step are highly desirable. rsc.org An approach involving an Ugi multicomponent reaction followed by an acid-induced cyclization could provide a mild, metal-free, and highly efficient route to functionalized indoles, which could be adapted for this compound. rug.nlrsc.org

Microwave-Assisted Organic Synthesis (MAOS) : The application of microwave irradiation as an energy source can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. tandfonline.com Future studies should explore adapting known indole syntheses, such as the Fischer, Bischler, or Larock syntheses, to microwave conditions for the preparation of this compound. rsc.org

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |

| Pd/C Catalyzed Cyclization | Recyclable catalyst, high yield, good functional group tolerance. chemistryviews.org | 2-bromo-3-methoxyaniline and allylboronic acid derivatives. |

| Multicomponent Reactions | High atom economy, operational simplicity, mild conditions. rug.nlrsc.org | 2-methoxyaniline, an allyl-containing aldehyde, an isocyanide. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. tandfonline.com | Substituted phenylhydrazine (B124118) and an allyl-ketone under Fischer indole conditions. |

Exploration of New Chemical Transformations for Advanced Functionalization

The inherent reactivity of the indole core, combined with the specific functionalities of the allyl and methoxy groups, provides a rich platform for chemical diversification. Future research should aim to explore novel chemical transformations to generate a library of advanced, structurally diverse analogs. nih.gov

Directed C-H Functionalization : The indole ring is electron-rich, making it amenable to electrophilic substitution. chim.it Advanced palladium-catalyzed C-H functionalization techniques could be explored to selectively introduce new substituents at the C2, C4, C5, and C6 positions without the need for pre-functionalization. acs.orgnih.gov This would provide a powerful tool for late-stage diversification of the this compound scaffold.

Transformations of the Allyl Group : The C3-allyl group is a versatile chemical handle. Future work could investigate:

Oxidative Cleavage : To yield an aldehyde, which can be used in a wide range of subsequent reactions.

Heck Coupling and Metathesis : To extend the carbon chain or introduce new functional groups.

Cycloaddition Reactions : To construct complex polycyclic systems fused to the indole core.

Biomimetic and Cascade Reactions : Inspired by the biosynthesis of complex indole alkaloids, research into biomimetic cascade reactions could lead to the rapid assembly of intricate molecular architectures from this compound. nih.gov Such strategies often allow for the stereoselective formation of multiple bonds in a single operation.

Computational Design of this compound Analogs with Enhanced Biological Mechanisms

In silico methods are indispensable tools in modern drug discovery for predicting the biological activity and properties of new molecules, thereby guiding synthetic efforts. jchemlett.com A systematic computational approach should be undertaken to design novel analogs of this compound with potentially enhanced biological activities.

The proposed research workflow would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing 2D and 3D-QSAR models for indole derivatives against specific biological targets. nih.govresearchgate.netnih.gov These statistical models correlate physicochemical properties (molecular descriptors) with biological activity, allowing for the prediction of potency for new, unsynthesized compounds. nih.gov

Virtual Library Generation : Creating a large, diverse virtual library of analogs by systematically modifying the this compound structure. Modifications would include altering the allyl chain, changing the position or nature of the methoxy group, and adding various substituents to the indole nucleus.

Molecular Docking Studies : Docking the most promising virtual compounds into the active sites of known biological targets (e.g., kinases, G-protein coupled receptors, viral proteins). frontiersin.org This would provide insights into potential binding modes and help to prioritize candidates for synthesis. For example, docking studies on other indole derivatives have been used to identify potential antibacterial agents by predicting their binding to penicillin-binding proteins. nih.govnih.gov

This integrated computational approach would enable a rational, hypothesis-driven design of new analogs, maximizing the efficiency of discovering compounds with novel or improved biological mechanisms.

Expanding Applications in Complex Chemical Synthesis and Material Science

The unique structural and electronic properties of this compound suggest its potential utility beyond traditional medicinal chemistry, extending into complex synthesis and materials science.

Building Block for Natural Product Synthesis : The indole scaffold is a key feature of many complex and biologically active natural products. rsc.orgsioc-journal.cn this compound could serve as a valuable and functionalized intermediate in the total synthesis of such molecules. The allyl group, in particular, can be used for key bond-forming reactions to construct intricate polycyclic systems characteristic of many indole alkaloids. nih.gov

Development of Novel Organic Materials : Indole derivatives have been investigated for their applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), due to their favorable photophysical properties. rug.nl Future research should explore the potential of this compound as a building block for novel organic semiconductors, sensors, or photoluminescent materials. The allyl group provides a convenient point for polymerization or for grafting the molecule onto surfaces, while the methoxy group can be used to tune the electronic properties of the resulting material.

By pursuing these future research directions, the scientific community can fully exploit the chemical potential of this compound, paving the way for new discoveries in synthesis, medicine, and material science.

Conclusion

Summary of Key Research Findings on 3-Allyl-7-methoxy-1H-indole

Direct and extensive research specifically focused on the chemical compound this compound is limited in publicly available scientific literature. However, by examining research on closely related analogs and general synthetic methodologies for indole (B1671886) derivatives, we can infer its chemical context and potential areas of scientific interest.

The synthesis of 3-allyl-substituted indoles is a well-established area of organic chemistry. researchgate.netresearchgate.netacs.org Palladium-catalyzed reactions are frequently employed to introduce the allyl group at the C3 position of the indole ring. nih.govnih.gov For instance, methods like the palladium-catalyzed Friedel-Crafts-type alkylation of indoles with allyl esters in water have been developed. researchgate.net In a study, 5-methoxy-1H-indole was successfully allylated at the C3 position, yielding 3-allyl-5-methoxy-1H-indole in a 52% yield, demonstrating the feasibility of such transformations on methoxy-substituted indoles. researchgate.net The presence of the methoxy (B1213986) group at the 7-position, as seen in 7-methoxy-1H-indole, is known to influence the electronic properties of the indole ring, which can affect its reactivity in such synthetic transformations. chim.itumn.edu

The indole scaffold, including its methoxy- and allyl-substituted derivatives, is a prominent feature in a vast number of biologically active compounds. biosynth.comijpsr.com Methoxy-activated indoles, in particular, are of significant interest due to their enhanced reactivity and their presence in numerous natural products with diverse biological activities. chim.it Indole derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. biosynth.comnih.gov The allyl group can also contribute to the biological profile of a molecule and offers a site for further chemical modification. While specific bioactivity studies on this compound are not readily found, its structural components suggest that it could be a candidate for investigation in medicinal chemistry.

Outlook and Remaining Challenges in Indole Chemistry

The field of indole chemistry continues to be a vibrant and rapidly evolving area of research, driven by the quest for novel therapeutic agents and functional materials. A significant portion of current research is focused on the development of more efficient, selective, and sustainable synthetic methods for the construction and functionalization of the indole core.

One of the major ongoing challenges is achieving regioselectivity in the functionalization of the indole nucleus. umn.edu The development of catalytic systems that can precisely target specific C-H bonds of the indole ring for modification is a key area of investigation. Transition metal catalysis, particularly with palladium and iridium, has shown great promise in achieving selective C-H activation and functionalization, allowing for the introduction of various substituents at positions that are otherwise difficult to access. nih.govresearchgate.net

Furthermore, the synthesis of complex indole alkaloids and their analogs remains a formidable challenge that drives innovation in synthetic strategy. The development of cascade reactions and one-pot procedures that can rapidly build molecular complexity from simple precursors is a highly sought-after goal. These approaches not only improve synthetic efficiency but also align with the principles of green chemistry by reducing waste and energy consumption.

In the realm of medicinal chemistry, the indole scaffold is continually explored for new therapeutic applications. biosynth.com The identification of novel indole-based compounds that can address unmet medical needs, such as drug-resistant infections and complex diseases like cancer and neurodegenerative disorders, is a primary objective. This involves the synthesis of diverse libraries of indole derivatives and their screening for biological activity, often aided by computational modeling and structure-activity relationship (SAR) studies. The future of indole chemistry will likely see a greater integration of computational tools, automated synthesis, and high-throughput screening to accelerate the discovery of new bioactive molecules.

Q & A

Q. Basic

- Chromatography : HPLC with diode-array detection (DAD) for UV-active impurities .

- Spectroscopy : ¹H/¹³C NMR (allyl protons: δ 5.1–5.9 ppm; methoxy: δ 3.8 ppm) and FT-IR (C=C stretch at 1640 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) for exact mass (calc. for C₁₂H₁₃NO: 187.0997; observed: 187.0994) .

How can computational chemistry predict the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.